molecular formula C10H16 B1203257 Bornylene CAS No. 464-17-5

Bornylene

Cat. No. B1203257
CAS RN: 464-17-5
M. Wt: 136.23 g/mol
InChI Key: KUKRLSJNTMLPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bornylene is a natural product found in Thymus eigii, Bupleurum fruticosum, and Rhanterium epapposum with data available.

Scientific Research Applications

  • Gas Phase Retro-Diels-Alder Reaction of Bornylene : Bornylene undergoes a retro-Diels-Alder reaction at elevated temperatures in the gas phase, leading to the formation of ethylene and 1,5,5-trimethylcyclopentadiene. This reaction is important for understanding the pyrolytic reactions of bornyl and isobornyl halides and esters (Herndon & Manion, 1968).

  • Synthesis of Bornylene : Bornylene can be synthesized from α-pinene, β-pinene, and camphene. The optimal reaction temperatures for synthesizing bornyl chloride, a precursor to bornylene, vary based on the starting material. This synthesis is critical for producing bornylene for various applications (Cheng Jian et al., 2009).

  • Characterization of Epoxides from Bornylene : Epoxides from bornylene have been synthesized and characterized. The study provides details on the optimal reaction conditions and the purity of the resulting epoxides, which are significant for applications in organic chemistry (Zhuo Xiang, 2012).

  • Bornylene-sulfur Dioxide Polysulfone Resin : This resin was synthesized using bornylene and sulfur dioxide. The study discusses the effects of operating conditions on the yield of the copolymer and its structural characterization. Such research is vital for the development of new materials with specific properties (Luo Jin-yue, 2011).

properties

CAS RN

464-17-5

Product Name

Bornylene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3

InChI Key

KUKRLSJNTMLPPK-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C=C2)C)C

Canonical SMILES

CC1(C2CCC1(C=C2)C)C

Other CAS RN

464-17-5

synonyms

1,7,7-trimethylbicyclo(2.2.1)hept-2-ene
2-bornene
bornylene

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (1-camphor) was converted into its 4-toluenesulfonylhydrazone, which was then reacted with methyllithium in ether, to give the title compound. The method used was that described by Shapiro and Duncan, Organic Synthesis, Vol 51, pp 67-69, for the conversion of racemic camphor into racemic 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-toluenesulfonylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bornylene
Reactant of Route 2
Bornylene
Reactant of Route 3
Bornylene
Reactant of Route 4
Bornylene
Reactant of Route 5
Bornylene
Reactant of Route 6
Bornylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.